N-(2,2-dichloroethenyl)-4-methylbenzamide

概要

説明

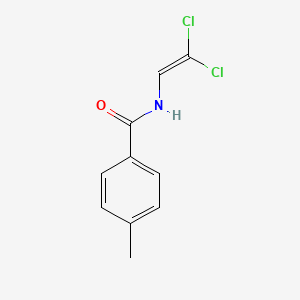

N-(2,2-dichloroethenyl)-4-methylbenzamide is a chemical compound with the molecular formula C9H7Cl2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichloroethenyl group attached to a benzamide structure, making it a unique and versatile molecule.

作用機序

Target of Action

N-(2,2-dichloroethenyl)-4-methylbenzamide, also known as Permethrin , primarily targets the Sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons .

Mode of Action

Permethrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the sodium channels, disrupting the electrical activity of the nerve cells . This disruption can lead to a variety of downstream effects, including paralysis and death of the pests .

Pharmacokinetics

In terms of pharmacokinetics, insects are more affected by Permethrin than humans or dogs because they are unable to metabolize the toxins as quickly .

Result of Action

The primary result of Permethrin’s action is the paralysis and eventual death of pests . This is achieved through the disruption of the sodium channel current, leading to delayed repolarization of the nerve cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Permethrin. For example, the compound’s effectiveness can be affected by the presence of other chemicals, the pH of the environment, and the temperature . Additionally, the compound’s stability can be influenced by exposure to light and heat .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloroethenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2,2-dichloroethenylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions

N-(2,2-dichloroethenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.

Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and their corresponding oxides and reduced forms .

科学的研究の応用

Pharmaceutical Applications

- Antiviral Activity : Preliminary studies suggest that N-(2,2-dichloroethenyl)-4-methylbenzamide exhibits potential as an inhibitor of viral enzymes. Compounds with similar structures have shown effectiveness against viruses, indicating that this compound may be explored for antiviral drug development.

- Enzyme Inhibition : The compound's functional groups allow it to interact with specific enzymes involved in disease pathways. Research is ongoing to determine its efficacy as an enzyme inhibitor, which could lead to novel therapeutic agents for diseases such as cancer or viral infections.

- Drug Development : As a lead compound, this compound can serve as a starting point for the synthesis of more complex molecules with enhanced biological activities. Its unique structure may provide insights into designing drugs with improved efficacy and reduced side effects.

Agricultural Applications

- Pesticides : The compound's chemical properties suggest potential use as an agricultural pesticide. Similar compounds have been developed for herbicidal and fungicidal applications, indicating that this compound may also be effective in pest management strategies.

- Fungicidal Properties : Research into the fungicidal properties of related compounds suggests that this compound could be effective against certain fungal pathogens, thus contributing to crop protection efforts.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps requiring precise control of reaction conditions to optimize yield and purity. Key reactions include:

- Formation of the dichloroethenyl group through halogenation.

- Amide formation via coupling reactions with appropriate amines.

Understanding these pathways is crucial for developing efficient synthetic routes for large-scale production.

類似化合物との比較

Similar Compounds

- N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine

- N-(1-Arylsulfonyl-2,2-dichloroethenyl)carboxamides

- Dichlorvos (2,2-dichlorovinyl dimethyl phosphate)

Uniqueness

N-(2,2-dichloroethenyl)-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a dichloroethenyl group and a benzamide moiety. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds .

生物活性

N-(2,2-dichloroethenyl)-4-methylbenzamide, commonly known as Permethrin , is a synthetic compound with significant biological activity, particularly in the realms of insecticidal and antifungal properties. This article delves into its biological mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

Permethrin is characterized by its dichloroethenyl substituent, which enhances its biological activity compared to other benzamide derivatives. The structural formula can be represented as follows:

This unique structure contributes to its interaction with biological systems, particularly in disrupting normal physiological functions in target organisms.

Permethrin primarily targets sodium channel proteins in nerve cell membranes. Its mode of action involves:

- Disruption of Sodium Channels : Permethrin binds to sodium channels, prolonging their activation and leading to persistent depolarization of the cell membrane. This results in paralysis and eventual death of insects due to disrupted nerve signal transmission.

- Biochemical Pathways : By interfering with sodium channel function, Permethrin alters the electrical activity in nerve cells, which is critical for normal physiological responses.

Insecticidal Properties

Research indicates that Permethrin exhibits potent insecticidal activity. Key findings include:

- Efficacy Against Pests : Studies have shown that Permethrin effectively controls a wide range of pests, including mosquitoes and agricultural insects. Its effectiveness is attributed to its ability to disrupt nerve function in these organisms.

- Field Studies : In field trials, Permethrin-treated materials (e.g., clothing) significantly reduced insect contact rates, demonstrating its practical application in vector control strategies .

Antifungal Activity

Preliminary studies suggest that Permethrin may also possess antifungal properties. While comprehensive studies are still needed, initial findings indicate potential efficacy against various fungal strains.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Insecticidal, Antifungal | Enhanced activity due to dichloroethenyl group |

| 4-Methylbenzamide | Mild insecticidal | Common reference compound |

| N-(4-Chlorophenyl)-2-methylbenzamide | Varies | Different biological activities due to chlorine position |

| N-(3-chlorophenyl)-4-methylbenzamide | Varies | Reactivity influenced by chlorine placement |

Efficacy in Vector Control

A notable case study involved the use of Permethrin-treated clothing in a randomized controlled trial aimed at reducing insect contact among children in Ethiopia. The study demonstrated a significant reduction in fly contact rates among participants wearing treated garments compared to controls .

Application in Agriculture

In agricultural settings, Permethrin has been extensively utilized as a pesticide. Its application has been shown to effectively manage pest populations while minimizing crop damage. Field studies indicate that crops treated with Permethrin exhibit healthier growth patterns due to reduced pest interference.

Future Research Directions

While current findings highlight the efficacy of this compound as an insecticide and potential antifungal agent, further research is essential to:

- Investigate Long-term Safety : Assess the long-term effects of Permethrin exposure on non-target organisms and human health.

- Explore Mechanisms : Delve deeper into the molecular mechanisms underlying its antifungal properties.

- Evaluate Environmental Impact : Understand how environmental factors influence the stability and efficacy of Permethrin in various applications.

特性

IUPAC Name |

N-(2,2-dichloroethenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c1-7-2-4-8(5-3-7)10(14)13-6-9(11)12/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFANBPWWVMZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC=C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349528 | |

| Record name | N-(2,2-dichloroethenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54888-30-1 | |

| Record name | N-(2,2-dichloroethenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。